3-Mercaptopyruvic acid

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Una de las rutas sintéticas para el ácido 3-mercaptopirúvico implica comenzar con ácido bromopirúvico en diclorometano. Se añaden trifenilmetantiol y N,N-diisopropiletilamina para formar un derivado con un átomo de azufre protegido con tritilo. La desprotección usando ácido trifluoroacético y triisopropilsilano en diclorometano produce ácido 3-mercaptopirúvico con alta pureza .

Métodos de producción industrial

Los métodos de producción industrial para el ácido 3-mercaptopirúvico no están bien documentados en la literatura. Los métodos de síntesis utilizados en los laboratorios de investigación pueden potencialmente escalarse para la producción industrial con modificaciones apropiadas para garantizar la rentabilidad y la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 3-mercaptopirúvico experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes como el peróxido de hidrógeno pueden oxidar el ácido 3-mercaptopirúvico para formar disulfuros.

Reducción: Los agentes reductores como el borohidruro de sodio pueden reducir el ácido 3-mercaptopirúvico para formar tioles.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con compuestos halogenados para formar varios derivados.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen disulfuros, tioles y varios derivados sustituidos, dependiendo de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

Biochemical Properties

3-Mercaptopyruvic acid is an alpha-keto acid that serves as an intermediate in cysteine metabolism. It is involved in various enzymatic reactions within living organisms, including the conversion of cyanide to thiocyanate via the enzyme 3-mercaptopyruvate sulfurtransferase (3MST) . The compound's unique structure allows it to participate in redox reactions, making it a valuable subject for studying reactive sulfur species and their physiological roles.

Synthesis and Characterization

The synthesis of this compound has been refined over the years. Recent studies have proposed methods that yield high-purity products suitable for biological applications. For instance, a notable synthesis method involves reacting sodium hydrosulfide with bromopyruvic acid . This approach allows for the isolation of this compound without extensive purification processes.

Antidote for Cyanide Poisoning

One of the most prominent applications of this compound is its use as an antidote for cyanide toxicity. The enzyme 3MST catalyzes the transfer of sulfur from this compound to cyanide, resulting in non-toxic thiocyanate . This reaction has been exploited in developing prodrugs like sulfanegen, which has shown efficacy in animal models for treating cyanide poisoning .

Cancer Research

Research indicates that this compound may play a role in cancer biology. Studies have demonstrated that inhibiting 3MST can lead to anti-proliferative effects in various cancer cell lines, including colon cancer cells . The compound's ability to modulate cellular redox states makes it a candidate for further investigation as a therapeutic agent in oncology.

Cardiovascular Health

Emerging studies suggest that this compound may enhance angiogenesis and bioenergetics, potentially benefiting cardiovascular health . Its role as a hydrogen sulfide donor could improve vascular function and energy metabolism, warranting further exploration in cardiovascular disease models.

Case Study 1: Cyanide Detoxification

A study demonstrated the effectiveness of sulfanegen, a prodrug of this compound, in mitigating cyanide toxicity in rabbits. The pharmacokinetic profile showed a plasma half-life of approximately 114 minutes, indicating its potential for rapid action in emergency settings .

Case Study 2: Cancer Cell Inhibition

In vitro experiments revealed that specific inhibitors targeting 3MST exhibited significant anti-proliferative effects on MC38 colon cancer cells. Structural modifications to these inhibitors enhanced their binding affinity to the active site of 3MST, suggesting a pathway for developing potent anticancer therapies .

Mecanismo De Acción

El ácido 3-mercaptopirúvico ejerce sus efectos principalmente a través de su papel en el metabolismo de la cisteína. Se convierte en 3-mercaptopiruvato, que luego es procesado por la enzima 3-mercaptopiruvato sulfurtransferasa para producir sulfuro de hidrógeno. El sulfuro de hidrógeno actúa como molécula de señalización y tiene varios efectos fisiológicos, incluida la vasodilatación y la neuroprotección .

Comparación Con Compuestos Similares

Compuestos similares

Ácido 3-mercaptopropiónico: Similar en estructura pero carece del grupo ceto.

Ácido 3-mercaptoláctico: Similar pero tiene un grupo hidroxilo en lugar de un grupo ceto.

Cisteína: Un aminoácido con un grupo tiol, involucrado en vías metabólicas similares.

Unicidad

El ácido 3-mercaptopirúvico es único debido a su grupo ceto, que le permite participar en reacciones metabólicas específicas que otros compuestos similares no pueden. Esta característica estructural lo convierte en un intermedio crucial en el metabolismo de la cisteína y la producción de sulfuro de hidrógeno.

Actividad Biológica

3-Mercaptopyruvic acid (3-MP) is a biologically significant compound that plays a crucial role in sulfur metabolism and has various physiological implications. This article explores the biological activity of 3-MP, focusing on its enzymatic interactions, physiological roles, and potential therapeutic applications.

Overview of this compound

This compound, also known as beta-thiopyruvate, is an intermediate in cysteine metabolism. It is produced from L-cysteine and α-ketoglutarate through the action of cysteine aminotransferase (CAT) and is subsequently utilized by the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) to produce hydrogen sulfide (H₂S) . The compound exists across various organisms, highlighting its fundamental biological importance.

Enzymatic Role and Mechanism

3-Mercaptopyruvate Sulfurtransferase (3-MST)

3-MST catalyzes the conversion of 3-MP to H₂S, which is involved in numerous biological processes, including vasodilation, neurotransmission, and cytoprotection. The reaction mechanism involves the transfer of sulfur from 3-MP to thioredoxin or dihydrolipoic acid .

Key Findings:

- Hydrogen Sulfide Production : 3-MST is a major source of H₂S in mammalian systems, particularly in the brain and cardiovascular tissues .

- Physiological Functions : H₂S produced by 3-MST has been implicated in regulating blood pressure, promoting angiogenesis, and protecting against oxidative stress .

Physiological Implications

The biological activity of 3-MP extends to various physiological and pathological contexts:

-

Cardiovascular Health :

- Studies indicate that increased levels of 3-MST correlate with improved cardiovascular function. Inhibition of 3-MST has been shown to impair mitochondrial respiration and exacerbate cardiac dysfunction .

- A study using 3-MST knockout mice demonstrated impaired vascular reactivity and reduced ATP synthesis, underscoring the enzyme's protective role in heart health .

-

Cancer Biology :

- Elevated expression of 3-MST has been observed in several cancers, including glioblastoma and colon cancer. It appears to confer a cytoprotective effect that promotes tumor aggressiveness .

- Inhibition of 3-MST in cancer cells led to reduced cell mobility and increased apoptosis, suggesting potential therapeutic targets for cancer treatment .

- Neurological Disorders :

Case Study: Glioblastoma

A single-cell transcriptomic analysis revealed that overexpression of 3-MST in glioblastoma tumors was associated with enhanced cell motility and tumor development. Knockdown of 3-MST resulted in reduced tumor burden and improved survival rates in animal models .

Case Study: Cardiovascular Dysfunction

In a study examining burn injury responses, wild-type mice exhibited increased H₂S production post-injury due to active 3-MST. In contrast, mice deficient in this enzyme showed heightened renal injury, indicating the protective role of H₂S in organ damage during acute stress events .

Data Table: Summary of Biological Activities

Propiedades

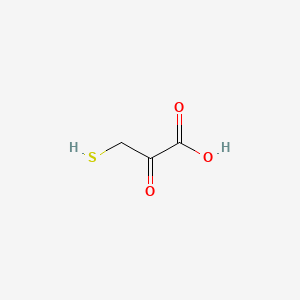

IUPAC Name |

2-oxo-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3S/c4-2(1-7)3(5)6/h7H,1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOLFAIGOXZBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10255-67-1 (mono-hydrochloride salt) | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20862960 | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2464-23-5 | |

| Record name | Mercaptopyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2464-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-MERCAPTOPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z1F5OW4YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.